5-Methoxy-4,4-dimethyl-3-oxopentanenitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-4,4-dimethyl-3-oxopentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-8(2,6-11-3)7(10)4-5-9/h4,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILZYFYJGJZVIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)C(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447562 | |
| Record name | 5-methoxy-4,4-dimethyl-3-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90087-79-9 | |
| Record name | 5-methoxy-4,4-dimethyl-3-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Methoxy 4,4 Dimethyl 3 Oxopentanenitrile
Direct Synthesis via Claisen-Type Condensation from 3-Methoxy-2,2-dimethyl-propionic Acid Methyl Ester and Acetonitrile (B52724)
The Claisen-type condensation represents a fundamental carbon-carbon bond-forming reaction. The direct synthesis of 5-Methoxy-4,4-dimethyl-3-oxopentanenitrile can be achieved by applying this methodology to the reaction between the ester, 3-Methoxy-2,2-dimethyl-propionic acid methyl ester, and acetonitrile. This reaction is an acylation of the acetonitrile anion by the ester. nih.gov
The primary reactants for this synthesis are 3-Methoxy-2,2-dimethyl-propionic acid methyl ester, which serves as the acylating agent, and acetonitrile, which provides the nucleophilic carbanion after deprotonation. The reaction requires a strong base to deprotonate acetonitrile, which has a pKa of approximately 31.
Historically, bases such as sodium amide (NaNH₂), sodium ethoxide (NaOEt), or sodium methoxide (B1231860) have been employed for such acylations. nih.govnih.gov However, modern approaches often favor potassium tert-butoxide (KOt-Bu) for its efficacy and affordability in ethereal solvents. nih.gov To drive the reaction to completion, at least two equivalents of the base and nitrile are often necessary because the resulting β-ketonitrile product is more acidic than the starting acetonitrile, consuming the base in the process. nih.gov The reaction is typically conducted under anhydrous conditions in an aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether.
Table 1: Plausible Reaction Conditions for Claisen-Type Condensation
| Parameter | Condition | Rationale |
| Base | Potassium tert-butoxide (KOt-Bu) | Inexpensive, effective, and commonly used for generating nitrile anions. nih.gov |
| Solvent | Tetrahydrofuran (THF), anhydrous | Aprotic ethereal solvent that solubilizes reactants without interfering. |
| Temperature | Ambient to reflux | Conditions can be optimized; milder conditions may reduce side reactions. nih.gov |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | Prevents reaction of the strong base and carbanion with atmospheric moisture. |
| Stoichiometry | >2 equivalents of base and acetonitrile | Required to drive the equilibrium towards the product. nih.gov |
The mechanism for the base-promoted Claisen-type condensation between an ester and a nitrile proceeds through several distinct steps.
Deprotonation: A strong base (B⁻) removes an α-proton from acetonitrile to generate a highly nucleophilic acetonitrile carbanion.
Nucleophilic Attack: The acetonitrile carbanion attacks the electrophilic carbonyl carbon of 3-Methoxy-2,2-dimethyl-propionic acid methyl ester, leading to the formation of a tetrahedral intermediate.
Elimination: The tetrahedral intermediate collapses, expelling the methoxide (⁻OCH₃) leaving group and forming the β-ketonitrile.
Because the base is consumed, this reaction is classified as base-promoted rather than base-catalyzed. youtube.com
Analogous Synthetic Strategies for Substituted β-Ketonitriles
The fundamental principles for synthesizing this compound are applicable to a broad range of substituted β-ketonitriles.
The acylation of nitrile anions with esters is a well-established and versatile method for preparing a variety of β-ketonitriles. nih.gov This strategy has been successfully implemented using various esters and nitriles under the promotion of strong bases. While classic methods often required harsh conditions, recent refinements have focused on achieving these transformations under milder, more environmentally friendly conditions. nih.gov For instance, the use of potassium tert-butoxide at ambient temperatures in ethereal solvents has proven effective for acylating the acetonitrile anion with a range of esters. nih.gov Another approach involves the reaction of amides with acetonitrile in the presence of lithium bis(trimethylsilyl)amide (LiHMDS) at room temperature, which tolerates a wide variety of functional groups. rsc.org
Table 2: Examples of Base-Promoted Syntheses of β-Ketonitriles
| Base System | Reactants | Key Features |
| KOt-Bu / Isopropanol (catalytic) | Various esters and acetonitrile | Mild, environmentally friendly procedure; modest to good yields. nih.gov |
| Sodium Amide (NaNH₂) | Esters and acetonitrile | Efficient but involves the use of a hazardous/explosive reagent. nih.gov |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | Amides and acetonitrile | Transition-metal-free, proceeds at room temperature, good functional group tolerance. rsc.org |
| Potassium tert-butoxide / Microwave | Esters and various nitriles | Rapid reaction times (10 minutes) under microwave irradiation. utsa.edu |
To overcome the limitations of stoichiometric base promoters and to enhance reaction efficiency and selectivity, various catalyst-assisted methods have been developed. These pathways often involve transition metals that facilitate novel bond formations under milder conditions.
A notable example is the palladium-catalyzed addition of organoboron reagents to dinitriles, which provides β-ketonitriles with high selectivity and excellent functional-group tolerance. organic-chemistry.org This method operates under relatively mild conditions (80 °C) and utilizes a Pd(acac)₂ catalyst with a bipyridine ligand. organic-chemistry.org Nickel-catalyzed carbonylative coupling reactions have also emerged as a powerful tool. One such protocol involves the coupling of α-bromonitriles and alkylzinc reagents with carbon monoxide, catalyzed by a stable nickel(II) pincer complex, to yield β-ketonitriles. researchgate.net These catalytic approaches represent a significant advance, offering access to complex β-ketonitriles that may be difficult to synthesize using traditional condensation chemistry. organic-chemistry.orgresearchgate.net
Modern Trends in Synthetic Access
Modern synthetic chemistry continually strives for greater efficiency, sustainability, and molecular complexity. In the synthesis of β-ketonitriles, this translates into several key trends. A primary focus is the development of metal-free reactions to avoid the cost and toxicity associated with transition metals. organic-chemistry.org One innovative metal-free approach is the N-heterocyclic carbene (NHC)-catalyzed radical coupling of aldehydes with azobis(isobutyronitrile) (AIBN), which efficiently produces β-ketonitriles containing a quaternary carbon center under mild conditions. organic-chemistry.org
Another trend is the use of cascade, domino, or sequential reactions, which allow for the construction of complex molecular architectures from simple starting materials in a single pot. nih.gov These methodologies enhance synthetic efficiency by minimizing purification steps and reducing waste. Furthermore, there is a strong emphasis on developing greener and more economical procedures, such as using inexpensive and readily available reagents like potassium tert-butoxide under ambient conditions, or employing aqueous ammonia (B1221849) as a cyanating source to avoid highly toxic cyanide reagents. nih.govrsc.org These trends highlight a paradigm shift towards more strategic and sustainable synthetic designs in organic chemistry.
Green Chemistry Principles in β-Ketonitrile Synthesis
The application of green chemistry principles to the synthesis of β-ketonitriles aims to reduce the environmental impact of these chemical processes. unibo.itijprt.org Traditional methods for synthesizing compounds like pivaloylacetonitrile (B1295116) often involve the use of hazardous reagents, such as sodium hydride, and volatile organic solvents like toluene. prepchem.com Green chemistry offers a framework to develop more sustainable alternatives by focusing on several key areas:
Prevention of Waste: Designing synthetic pathways that minimize the generation of waste products is a cornerstone of green chemistry. This can be achieved by maximizing atom economy, where a high proportion of the atoms in the reactants are incorporated into the final product.
Use of Safer Solvents and Auxiliaries: Many conventional organic solvents are toxic, flammable, and contribute to air pollution. The principles of green chemistry encourage the use of safer alternatives, such as water, supercritical fluids, or solvent-free reaction conditions. mdpi.com
Design for Energy Efficiency: Synthetic methods should be designed to minimize energy consumption. This can involve conducting reactions at ambient temperature and pressure, or utilizing alternative energy sources like microwave irradiation or ultrasound.
Use of Renewable Feedstocks: Whenever feasible, starting materials should be derived from renewable resources rather than depleting fossil fuels.
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalysts are used in small amounts and can be recycled, reducing waste and often leading to more selective reactions.
In the context of synthesizing this compound, a greener approach would involve replacing hazardous bases with more benign alternatives and selecting solvents with a lower environmental footprint. For instance, exploring enzymatic or biocatalytic methods could offer a highly selective and environmentally friendly route.
One-Pot and Multi-Component Reaction Designs
One-pot reactions and multi-component reactions (MCRs) are powerful strategies in modern organic synthesis that align well with the principles of green chemistry. rsc.orgnih.govnih.gov These approaches involve the sequential transformation of starting materials in a single reaction vessel without the need to isolate and purify intermediate compounds. This approach offers several advantages:
Reduced Waste: By eliminating the need for multiple work-up and purification steps, one-pot and multi-component reactions significantly reduce the amount of solvent and other auxiliary materials used, thereby minimizing waste generation.
Increased Efficiency: These reaction designs save time and resources by streamlining the synthetic process.
A plausible one-pot synthesis of this compound could be envisioned starting from simpler, readily available precursors. For example, a reaction involving a suitable methoxy-containing pivaloyl precursor, a cyanide source, and a catalyst in a single pot could streamline the synthesis.
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be adapted from the known synthesis of pivaloylacetonitrile. The reaction would likely involve the acylation of acetonitrile with an activated derivative of 5-methoxy-4,4-dimethyl-3-oxopentanoic acid, such as its corresponding ester or acyl chloride.
One potential pathway involves the Claisen condensation of an ester, such as methyl 5-methoxy-4,4-dimethyl-3-oxopentanoate, with acetonitrile in the presence of a base.
Table 1: Proposed Reaction Conditions for the Synthesis of this compound
| Parameter | Proposed Condition | Rationale |
| Ester Precursor | Methyl 5-methoxy-4,4-dimethyl-3-oxopentanoate | To introduce the required carbon skeleton and methoxy (B1213986) group. |
| Nitrile Source | Acetonitrile | Provides the nitrile functionality. |
| Base | Sodium ethoxide or Potassium tert-butoxide | To deprotonate acetonitrile and initiate the condensation. |
| Solvent | Ethanol or Tetrahydrofuran (THF) | To dissolve reactants and facilitate the reaction. |
| Temperature | Reflux | To provide sufficient energy for the reaction to proceed. |
The following table details the reaction conditions for the synthesis of the analogous compound, pivaloylacetonitrile, which serves as a model for the proposed synthesis.
Table 2: Reported Reaction Conditions for the Synthesis of Pivaloylacetonitrile
| Base | Solvent | Temperature | Yield | Reference |
| Sodium hydride | Toluene | 85 °C | 93% | prepchem.com |
| Sodium hydride | 1,4-Dioxane | Reflux | 51% | chemicalbook.com |
These established methods for the synthesis of a close structural analog provide a strong foundation for the development of a synthetic route to this compound. Further research would be needed to optimize the reaction conditions for this specific target molecule, with a focus on incorporating green chemistry principles and exploring the potential for a one-pot reaction design.
Chemical Reactivity and Transformation Pathways of 5 Methoxy 4,4 Dimethyl 3 Oxopentanenitrile
Reactivity of the Nitrile Functional Group
Nucleophilic Additions and Subsequent Transformations
The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This initial addition is often followed by further reactions, such as hydrolysis or reduction, to yield a range of products. In the context of β-ketonitriles, the α-carbon is also acidic and can be deprotonated to form a resonance-stabilized carbanion, which can then act as a nucleophile.
However, the gem-dimethyl substitution at the α-position in 5-Methoxy-4,4-dimethyl-3-oxopentanenitrile introduces significant steric hindrance, which can impede the approach of nucleophiles to both the nitrile carbon and the α-carbon. While direct nucleophilic addition to the nitrile is possible, reactions at the α-carbon are more prevalent for less substituted β-ketonitriles.
General examples of nucleophilic additions to nitriles include:
Hydrolysis: In the presence of acid or base, the nitrile group can be hydrolyzed to a carboxylic acid or an amide.
Reduction: Nitriles can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄).
Grignard Reaction: Grignard reagents can add to the nitrile group to form ketones after hydrolysis of the intermediate imine.
Due to the lack of specific experimental data for this compound, the following table provides a general overview of nucleophilic additions to nitriles.
| Nucleophile | Reagent Example | Product after Subsequent Reaction |
| Hydroxide | NaOH, H₂O | Carboxylic acid |
| Hydride | LiAlH₄ | Primary amine |
| Alkyl/Aryl | RMgX (Grignard reagent) | Ketone |
Cycloaddition Reactions Involving the Nitrile
The nitrile group can participate as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of heterocyclic compounds. numberanalytics.com For instance, in [3+2] cycloadditions with 1,3-dipoles like azides or nitrile oxides, five-membered heterocyclic rings such as tetrazoles or oxadiazoles (B1248032) can be synthesized. numberanalytics.com
While the carbon-nitrogen triple bond of the nitrile can act as a 2π component in these reactions, the steric bulk of the adjacent gem-dimethyl group in this compound may hinder the approach of the diene or dipole, potentially requiring more forcing reaction conditions or specific catalysts. No specific examples of cycloaddition reactions involving the nitrile group of this particular compound are readily available in the literature.
Reactivity of the Ketone (Oxo) Functional Group
The ketone functional group in this compound is a key site of reactivity, participating in enolization, condensation reactions, and cycloadditions.
Enolization and Tautomerism
Ketones with at least one α-hydrogen can exist in equilibrium with their enol tautomers. This keto-enol tautomerism is a fundamental concept in carbonyl chemistry. For β-dicarbonyl compounds, the enol form is often significantly stabilized by intramolecular hydrogen bonding and conjugation. stackexchange.compearson.com
In the case of this compound, enolization can only occur towards the methylene (B1212753) group (C2), as the other α-carbon (C4) is quaternary. The resulting enol would be stabilized by conjugation with the nitrile group.
The equilibrium position between the keto and enol forms is influenced by several factors, including the solvent, temperature, and the electronic nature of the substituents. stackexchange.com
| Factor | Influence on Enol Content |
| Solvent Polarity | Less polar solvents generally favor the enol form due to intramolecular hydrogen bonding. |
| Intramolecular Hydrogen Bonding | The ability to form a stable intramolecular hydrogen bond in the enol form significantly increases its population. |
| Conjugation | Extended conjugation in the enol form provides additional stabilization. |
While specific data for the enol content of this compound is not available, β-dicarbonyl compounds generally exhibit a higher percentage of the enol tautomer compared to simple ketones. pearson.com
Condensation Reactions with Carbonyl Compounds
The methylene group adjacent to both the ketone and nitrile in this compound is activated, and the corresponding carbanion can participate in condensation reactions with other carbonyl compounds. A notable example is the Knoevenagel condensation.
Studies on the closely related compound, pivaloylacetonitrile (B1295116) (4,4-dimethyl-3-oxopentanenitrile), have shown that it undergoes Knoevenagel condensation with various aromatic aldehydes in the presence of a base to yield α,β-unsaturated nitriles. tandfonline.com It is reasonable to expect that this compound would exhibit similar reactivity, with the methoxy (B1213986) group potentially influencing the reaction rate through its electronic effects.
The following table summarizes the results of the Knoevenagel condensation of pivaloylacetonitrile with a selection of aromatic aldehydes. tandfonline.com
| Aldehyde | Product Yield (%) |
| Benzaldehyde | 65 |
| 4-Chlorobenzaldehyde | 70 |
| 4-Methylbenzaldehyde | 68 |
| 4-Methoxybenzaldehyde | 72 |
| 4-Nitrobenzaldehyde | 55 |
Participation in Hetero-Diels-Alder Cycloadditions
The carbonyl group of a ketone can act as a dienophile in a Hetero-Diels-Alder reaction, reacting with a conjugated diene to form a six-membered heterocyclic ring. wikipedia.orgresearchgate.netnumberanalytics.com For this to occur, the ketone's C=O double bond serves as the 2π component of the cycloaddition.
In the case of this compound, the ketone group could potentially participate in such reactions. However, the steric hindrance imposed by the adjacent gem-dimethyl group would likely decrease the reactivity of the carbonyl group as a dienophile. Furthermore, the electronic nature of the substituents on the diene and the dienophile plays a crucial role in determining the feasibility and outcome of the reaction. wikipedia.org Specific examples of Hetero-Diels-Alder reactions involving α,α-disubstituted β-ketones are not widely reported, suggesting that this transformation may be challenging for sterically hindered substrates like this compound.
Role of the Methoxy Group in Directing Reactivity
The introduction of a methoxy group at the 5-position of the 4,4-dimethyl-3-oxopentanenitrile backbone is anticipated to significantly influence the compound's electronic properties and, consequently, its reactivity. The methoxy group is known to exert both inductive and resonance effects.
Inductive Effect: The oxygen atom of the methoxy group is highly electronegative, leading to a withdrawal of electron density from the adjacent carbon atom (C5) via the sigma bond (a negative inductive effect, -I). This effect would make the protons on C5 more acidic and potentially influence the stability of nearby transition states.
Resonance Effect: The oxygen atom also possesses lone pairs of electrons that can be delocalized, which typically results in an electron-donating resonance effect (+R). However, due to the saturated nature of the carbon backbone at this position, a direct resonance effect on the core functional groups (ketone and nitrile) is not possible.
Table 1: Predicted Electronic Effects of the 5-Methoxy Group
| Effect | Description | Predicted Impact on Reactivity |
| Inductive Effect (-I) | Electron withdrawal from the C5 position due to the electronegativity of the oxygen atom. | May increase the electrophilicity of the carbonyl carbon (C3). |
| Resonance Effect (+R) | Not directly applicable to the core functional groups due to the saturated backbone. | Minimal direct influence on the ketone and nitrile reactivity. |
| Steric Hindrance | The methoxy group adds some steric bulk to the molecule. | Could influence the approach of bulky reagents to the adjacent carbonyl group. |
Influence of the Geminal Dimethyl Substituents on Reaction Stereochemistry and Kinetics
The geminal dimethyl group at the C4 position, which forms a tert-butyl group with the adjacent carbonyl, is a prominent structural feature that exerts significant steric hindrance. This steric bulk has a profound impact on both the kinetics and stereochemistry of reactions involving this compound.
Kinetics: The bulky tert-butyl group shields the adjacent carbonyl group and the reactive methylene group (C2) from the approach of nucleophiles and bases. This steric hindrance can decrease the rate of reactions compared to less hindered analogues. For a reaction to occur, reagents must approach from a less hindered trajectory, which can lead to higher activation energies and slower reaction kinetics.
Stereochemistry: In reactions that can lead to the formation of stereoisomers, the geminal dimethyl group can play a crucial role in directing the stereochemical outcome. The sheer size of the tert-butyl group can favor the formation of one stereoisomer over another by blocking one face of the molecule from attack. This can lead to diastereoselective or enantioselective transformations, depending on the nature of the reaction and the reagents used. For example, in aldol-type reactions, the bulky group can influence the facial selectivity of the enolate attack.
Table 2: Influence of Geminal Dimethyl Group on Reactivity
| Aspect | Influence | Rationale |
| Reaction Kinetics | Decreases reaction rates. | Steric hindrance from the bulky tert-butyl group impedes the approach of reagents to the reactive sites. |
| Reaction Stereochemistry | Can induce high stereoselectivity. | The tert-butyl group blocks one face of the molecule, favoring attack from the less hindered side. |
Derivatization Chemistry of this compound
The derivatization of this compound is expected to be similar to that of its parent compound, 4,4-dimethyl-3-oxopentanenitrile, which is a versatile intermediate in organic synthesis. chemimpex.com The primary sites for derivatization are the active methylene group at C2, the carbonyl group at C3, and the nitrile group.
Reactions at the Active Methylene Group (C2): The protons on the carbon adjacent to both the ketone and the nitrile group are acidic and can be removed by a base to form a stable enolate. This enolate is a potent nucleophile and can react with various electrophiles.
Knoevenagel Condensation: Reaction with aromatic aldehydes in the presence of a base leads to the formation of α,β-unsaturated keto-nitriles. tandfonline.com
Alkylation: The enolate can be alkylated with alkyl halides to introduce substituents at the C2 position.
Acylation: Reaction with acyl chlorides or anhydrides would yield β-diketone derivatives.
Reactions at the Carbonyl Group (C3): The ketone can undergo typical carbonyl reactions.
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.
Grignard and Organolithium Reactions: Addition of organometallic reagents would lead to the formation of tertiary alcohols.
Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into an alkene.
Reactions of the Nitrile Group: The nitrile group can also be transformed into other functional groups.
Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid or a primary amide.
Reduction: The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride.
The presence of the 5-methoxy group is not expected to fundamentally change these reaction pathways, but it may influence reaction rates and yields due to its electronic and steric effects.
Table 3: Potential Derivatization Reactions
| Reaction Site | Reaction Type | Reagents | Expected Product |
| Active Methylene (C2) | Knoevenagel Condensation | Aromatic Aldehyde, Base | α,β-Unsaturated Keto-nitrile |
| Alkylation | Alkyl Halide, Base | C2-Alkylated Derivative | |
| Carbonyl (C3) | Reduction | NaBH₄ | Secondary Alcohol |
| Grignard Reaction | RMgX | Tertiary Alcohol | |
| Nitrile | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid or Amide |
| Reduction | LiAlH₄ | Primary Amine |
Application As a Versatile Synthetic Intermediate
Building Block for Nitrogen-Containing Heterocycles
The strategic placement of electrophilic and nucleophilic centers within 5-Methoxy-4,4-dimethyl-3-oxopentanenitrile makes it an ideal precursor for synthesizing heterocyclic compounds. The ketone and nitrile groups can participate in various cyclization and condensation reactions to form stable ring systems.
The synthesis of pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, is a well-established application for β-ketonitriles. chim.it The reaction typically involves a cyclocondensation between a 1,3-dicarbonyl compound (or an equivalent like a β-ketonitrile) and a hydrazine (B178648) derivative. chim.itnih.gov In this reaction, this compound can react with hydrazine to yield a highly substituted pyrazole (B372694). The reaction proceeds through the initial formation of a hydrazone at the ketonic carbonyl, followed by an intramolecular cyclization involving the nitrile group, leading to an aminopyrazole.
These aminopyrazole intermediates are themselves valuable building blocks for more complex fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. researchgate.netnih.gov These fused systems are purine (B94841) analogues and have attracted significant interest in medicinal chemistry for their biological activities, including the inhibition of protein kinases involved in cancer pathways. nih.govekb.eg The synthesis of pyrazolo[1,5-a]pyrimidines is often achieved by the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent. nih.govresearchgate.net
Table 1: Examples of Pyrazole Synthesis Pathways
| Precursors | Reaction Type | Product Class | Reference |
|---|---|---|---|
| β-Ketonitrile, Hydrazine | Cyclocondensation | 5-Aminopyrazoles | chim.it |
| 5-Aminopyrazole, Enaminone | Cyclocondensation | Pyrazolo[1,5-a]pyrimidines | nih.gov |
| Aryl Acetonitrile (B52724), DMFDMA, Hydrazine | Cascade Cyclization | 3-Aryl-5-amino-pyrazolo[1,5-a]pyrimidine | nih.gov |
The Biginelli reaction is a powerful one-pot, three-component synthesis that produces 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs. wikipedia.org This reaction, discovered by Italian chemist Pietro Biginelli in 1891, typically involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. wikipedia.org
The use of β-ketonitriles, such as this compound, as the dicarbonyl component in this reaction has been successfully demonstrated, leading to the synthesis of 5-cyano-substituted dihydropyrimidinones. ias.ac.in These structures are of significant interest in pharmaceutical research. ias.ac.innih.gov The reaction mechanism involves a series of bimolecular reactions, including an aldol (B89426) condensation and nucleophilic additions, culminating in the formation of the dihydropyrimidine (B8664642) ring. wikipedia.org The presence of the cyano group at the 5-position of the resulting heterocycle offers a versatile handle for further chemical modifications. The Biginelli reaction is noted for its operational simplicity and its ability to generate molecular diversity, making it a valuable tool in drug discovery. ias.ac.innih.gov
Table 2: Biginelli Reaction for Dihydropyrimidine Synthesis
| Component 1 | Component 2 | Component 3 | Product Scaffold | Reference |
|---|---|---|---|---|
| β-Ketonitrile | Aldehyde | Urea/Thiourea | 5-Cyano-dihydropyrimidinone | ias.ac.in |
| Ethyl Acetoacetate | Benzaldehyde | Urea | 3,4-Dihydropyrimidin-2(1H)-one | wikipedia.org |
Isoxazoles are five-membered heterocycles containing adjacent nitrogen and oxygen atoms. They are present in various bioactive natural products and synthetic drugs. nih.gov One of the most common methods for synthesizing the isoxazole (B147169) ring from a 1,3-dicarbonyl precursor is through reaction with hydroxylamine (B1172632). For a β-ketonitrile like this compound, the reaction with hydroxylamine hydrochloride would lead to the formation of a highly substituted 5-aminoisoxazole.
Another powerful route to isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or an enolate. nih.govolemiss.edu The β-ketonitrile can be converted to its enolate form, which can then act as the dipolarophile in a reaction with a generated nitrile oxide, yielding a 3,4,5-trisubstituted isoxazole. nih.gov This method provides a regioselective and environmentally friendly pathway to this important class of heterocycles, particularly when conducted in aqueous media. nih.govolemiss.edu
Precursor in the Synthesis of Complex Organic Molecules for Pharmaceutical Applications
The heterocyclic scaffolds synthesized from this compound are prevalent in a multitude of pharmaceutically active compounds. chemimpex.com The close analog, pivaloylacetonitrile (B1295116) (4,4-dimethyl-3-oxopentanenitrile), is a known intermediate in the synthesis of inhibitors of p38 MAP kinase, which are targets for treating inflammatory diseases. researchgate.net
Pyrazolo[1,5-a]pyrimidines derived from this type of intermediate have shown potent inhibitory activity against various protein kinases, such as Pim-1 and CDK2, which are implicated in cancer cell proliferation. ekb.egnih.gov
Dihydropyrimidinones produced via the Biginelli reaction are widely used in the pharmaceutical industry, with prominent examples including calcium channel blockers, antihypertensive agents, and anti-inflammatory compounds. wikipedia.orgnih.gov
Isoxazole derivatives exhibit a broad range of biological activities, including analgesic, anti-inflammatory (as COX-2 inhibitors), and antitumor properties. nih.govijpcbs.com
The utility of this compound lies in its ability to provide a robust starting point for building these pharmacologically relevant cores, enabling the exploration of new drug candidates. chemimpex.com
Intermediate for Agrochemical Development
The application of heterocyclic compounds extends significantly into the agrochemical sector. chemimpex.com The isoxazole ring, in particular, is a key feature in several commercial herbicides. A prominent example is the selective herbicide isouron, for which pivaloylacetonitrile is a crucial synthetic intermediate. researchgate.net This demonstrates a direct application of the isoxazole synthesis pathway (described in 4.1.3) in creating effective crop protection agents. The structural features of this compound make it a suitable precursor for developing new pesticides and herbicides with potentially enhanced efficacy or novel modes of action. chemimpex.com
Utility in Chemical Process Development and Optimization
From a process chemistry perspective, this compound is a valuable intermediate due to its participation in efficient and atom-economical reactions. chemimpex.com Multicomponent reactions like the Biginelli synthesis are highly favored in industrial settings because they combine several starting materials in a single step, reducing waste, saving time, and lowering operational costs. ias.ac.innih.gov
The development of one-pot procedures for synthesizing complex pyrazole and isoxazole derivatives from simple precursors like β-ketonitriles streamlines manufacturing processes. nih.govorganic-chemistry.org The stability and defined reactivity of compounds like this compound make them reliable building blocks, allowing for consistent and high-yielding production of target molecules. chemimpex.com This reliability is critical for optimizing chemical processes and ensuring the economic viability of large-scale synthesis for both pharmaceutical and agrochemical products.
Theoretical and Computational Investigations of 5 Methoxy 4,4 Dimethyl 3 Oxopentanenitrile and Its Reactions
Quantum Chemical Studies on Reaction Mechanisms
Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. For a compound like 5-Methoxy-4,4-dimethyl-3-oxopentanenitrile, these studies would provide insights into the energetics and geometries of reactants, transition states, and products, offering a molecular-level understanding of its chemical transformations.
Transition State Characterization
The characterization of transition states is a cornerstone of understanding reaction mechanisms. For any proposed reaction involving this compound, computational methods such as Density Functional Theory (DFT) or ab initio calculations would be employed to locate the transition state structure. A true transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency in its vibrational spectrum. This imaginary frequency corresponds to the motion of atoms along the reaction coordinate, leading from reactants to products. The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key factor in determining reaction rates.
Solvent Effects on Reaction Energetics
Reactions are typically carried out in a solvent, which can significantly influence their energetics. To account for this, computational models incorporate solvent effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and can provide a good approximation of the solvent's bulk electrostatic effects on the reaction. Explicit solvent models, where individual solvent molecules are included in the calculation, offer a more detailed picture by accounting for specific solute-solvent interactions like hydrogen bonding. The choice of model depends on the specific reaction and the desired level of accuracy. Studying the reactions of this compound in different solvents would reveal how the reaction pathway and energetics are modulated by the solvent environment.
Catalytic Effects (e.g., Lewis Acid Catalysis) on Reaction Pathways
Catalysts can dramatically alter the course of a reaction by providing an alternative, lower-energy pathway. In the case of this compound, which contains both a ketone and a nitrile group, Lewis acid catalysis could play a significant role in its reactions. A Lewis acid could coordinate to the oxygen of the carbonyl group or the nitrogen of the nitrile group, thereby activating the molecule towards nucleophilic attack. Quantum chemical calculations can model these catalytic effects by including the Lewis acid in the computational model. By comparing the catalyzed and uncatalyzed reaction pathways, researchers can quantify the reduction in the activation energy and understand the precise role of the catalyst in facilitating the reaction. For instance, a study on benzylic bromination demonstrated that Lewis acids like Zirconium(IV) chloride can efficiently catalyze reactions that proceed via radical generation pathways under mild conditions nih.gov.
Conformational Analysis and Molecular Dynamics
The three-dimensional structure of a molecule is crucial to its reactivity. This compound can exist in various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the stable conformers and their relative energies. This is typically done by systematically rotating the rotatable bonds and calculating the energy at each step.
Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and identify the most populated conformations. These simulations also provide insights into the flexibility of the molecule and the transitions between different conformational states. Such studies are essential for understanding how the shape of this compound might influence its interactions with other molecules.
Prediction of Reactivity and Selectivity via Conceptual Density Functional Theory (DFT)
Conceptual DFT is a powerful framework for predicting the reactivity and selectivity of chemical reactions based on the electron density of the reactants. mdpi.com Various reactivity indices derived from DFT can be used to understand the chemical behavior of this compound.
Key global reactivity indices include:
Chemical Potential (μ): Related to the molecule's tendency to donate or accept electrons.
Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Electrophilicity Index (ω): Quantifies the electrophilic character of a molecule.
Local reactivity indices, such as the Fukui function, provide information about the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. By calculating these indices for this compound, one could predict which atoms are most susceptible to attack and thus forecast the regioselectivity of its reactions. For example, the carbonyl carbon would be expected to be an electrophilic site, while the oxygen and nitrogen atoms would be nucleophilic centers.
Table of Predicted Reactivity Sites in this compound based on Conceptual DFT Principles
| Functional Group | Atom | Predicted Reactivity |
| Carbonyl | Carbon | Electrophilic |
| Carbonyl | Oxygen | Nucleophilic |
| Nitrile | Carbon | Electrophilic |
| Nitrile | Nitrogen | Nucleophilic |
| Methoxy (B1213986) | Oxygen | Nucleophilic |
This predictive power of conceptual DFT is invaluable for designing new reactions and understanding their outcomes without the need for extensive experimental work. mdpi.com
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Proton (¹H) NMR spectroscopy of the related compound, 4,4-dimethyl-3-oxopentanenitrile, in deuterated chloroform (B151607) (CDCl₃) provides key insights into its structure. The analysis reveals two distinct signals corresponding to the different types of protons present in the molecule.
A singlet is observed for the nine equivalent protons of the three methyl groups attached to the quaternary carbon. Another singlet corresponds to the two protons of the methylene (B1212753) group adjacent to the carbonyl and cyano groups. The chemical shifts (δ) for these protons are crucial for confirming the molecular structure.
Interactive Data Table: ¹H NMR Data for 4,4-dimethyl-3-oxopentanenitrile
| Protons | Chemical Shift (ppm) | Multiplicity |
| (CH₃)₃C | 1.25 | s |
| COCH₂CN | 3.50 | s |
Note: Data is for the related compound 4,4-dimethyl-3-oxopentanenitrile.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for 4,4-dimethyl-3-oxopentanenitrile shows distinct peaks for each unique carbon atom. The chemical shifts are indicative of the electronic environment of each carbon. For instance, the carbon atom of the carbonyl group (C=O) typically resonates at a significantly downfield chemical shift compared to the sp³ hybridized carbons of the methyl and methylene groups. The nitrile carbon also has a characteristic chemical shift.
Interactive Data Table: ¹³C NMR Data for 4,4-dimethyl-3-oxopentanenitrile
| Carbon Atom | Chemical Shift (ppm) |
| (CH₃)₃C | 27.0 |
| (CH₃)₃C | 43.0 |
| COC H₂CN | 29.0 |
| C N | 114.0 |
| C =O | 202.0 |
Note: Data is for the related compound 4,4-dimethyl-3-oxopentanenitrile.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4,4-dimethyl-3-oxopentanenitrile displays characteristic absorption bands that confirm the presence of its key functional groups.
A strong absorption peak is observed in the region of 2250-2200 cm⁻¹, which is indicative of the C≡N (nitrile) stretching vibration. Another prominent, strong absorption band appears in the range of 1725-1705 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the ketone.
Interactive Data Table: IR Spectroscopy Data for 4,4-dimethyl-3-oxopentanenitrile
| Functional Group | Wavenumber (cm⁻¹) |
| C≡N (Nitrile) | ~2230 |
| C=O (Ketone) | ~1715 |
Note: Data is for the related compound 4,4-dimethyl-3-oxopentanenitrile.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This information is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The electron ionization (EI) mass spectrum of 4,4-dimethyl-3-oxopentanenitrile shows a molecular ion peak [M]⁺ that confirms its molecular weight. nist.gov
The fragmentation pattern provides further structural information. Common fragmentation pathways for ketones and nitriles can be observed, such as the loss of small neutral molecules or radicals.
Interactive Data Table: Mass Spectrometry Data for 4,4-dimethyl-3-oxopentanenitrile
| Fragment Ion | m/z |
| [C₇H₁₁NO]⁺ (Molecular Ion) | 125 |
| [(CH₃)₃CCO]⁺ | 85 |
| [(CH₃)₃C]⁺ | 57 |
Note: Data is for the related compound 4,4-dimethyl-3-oxopentanenitrile. nist.gov
X-ray Crystallography for Solid-State Structural Determination of Derivatives or Related Complexes
Future Perspectives in the Research of 5 Methoxy 4,4 Dimethyl 3 Oxopentanenitrile
Innovations in Green Synthetic Routes and Catalyst Development
The synthesis of polyfunctional molecules like 5-Methoxy-4,4-dimethyl-3-oxopentanenitrile presents a significant challenge, particularly in developing environmentally benign and efficient methodologies. Future research will likely focus on moving away from classical stoichiometric reagents toward catalytic and sustainable processes.
Green Synthetic Approaches: Traditional methods for synthesizing β-ketonitriles often involve strongly basic conditions or the use of hazardous transition metals. beilstein-journals.org A key area of innovation will be the development of "green" synthetic routes. For instance, the acylation of a relevant nitrile anion could be achieved using more environmentally friendly bases like potassium tert-butoxide (KOt-Bu) in ethereal solvents, which has proven successful for other β-ketonitriles. beilstein-journals.orgnih.gov Researchers may explore mild, transition-metal-free reactions, such as the coupling of amides with acetonitrile (B52724) derivatives using reagents like LiHMDS at room temperature, which offers broad functional group compatibility. rsc.org
Catalyst Development for Quaternary Center Formation: A major synthetic hurdle is the construction of the all-carbon quaternary stereocenter at the C4 position. pnas.org The development of novel catalytic systems will be crucial. Advanced strategies such as the catalytic hydroformylation of appropriately substituted olefins could be employed to create the highly substituted carbon framework with high regioselectivity under mild conditions. nih.gov Furthermore, titanocene-catalyzed radical allyl transfer reactions on epoxides represent another innovative pathway to access quaternary carbon centers that could be adapted for this target molecule. acs.org N-heterocyclic carbene (NHC)-catalyzed radical coupling reactions also offer a metal-free approach to synthesizing β-ketonitriles that contain a quaternary carbon center. acs.org
| Potential Green Synthesis Parameters | Description | Anticipated Benefit |
| Catalyst Type | Organocatalysts, Earth-abundant metal catalysts | Avoidance of toxic heavy metals, lower cost |
| Solvent System | Bio-based solvents, supercritical fluids, water | Reduced VOC emissions, improved safety |
| Reaction Conditions | Lower temperatures, atmospheric pressure | Reduced energy consumption, enhanced safety |
| Atom Economy | Cascade or one-pot reactions | Minimized waste, increased efficiency |
Discovery of Novel Transformations and Unexplored Reactivity Profiles
The unique combination of functional groups in this compound opens the door to a wide array of chemical transformations, many of which remain unexplored.
Versatility of the β-Ketonitrile Moiety: The β-ketonitrile group is a highly versatile intermediate in organic synthesis, serving as a precursor for a multitude of carbocyclic and heterocyclic compounds. rsc.org Future work could explore its use in cascade or domino reactions to build complex molecular scaffolds, such as substituted pyridines, pyrimidines, or pyrazoles. rsc.org The cyclization of β-ketonitriles with other ketones is a known method to form substituted 2-pyridones, suggesting a potential pathway for creating novel heterocyclic systems from this building block. acs.org
Influence of Steric Hindrance: The gem-dimethyl group adjacent to the ketone imposes significant steric hindrance, which could lead to unusual reactivity and selectivity. For example, enantioselective reductions of this sterically hindered ketone could be challenging but may yield valuable chiral alcohols if successful. wikipedia.org This steric bulk could also direct reactions at other sites of the molecule, such as the α-carbon to the nitrile group or the methoxy (B1213986) group, by blocking access to the ketone.
Reactivity of the Nitrile Group: The nitrile group can undergo various transformations, including hydrolysis to amides and carboxylic acids, or reduction to primary amines. byjus.com These transformations could be used to create a family of derivatives from the parent molecule. The high polarity of the cyano group also makes it a key functional handle for further modifications. numberanalytics.com
Computational-Aided Design of New Derivatives and Their Targeted Synthesis
Computational chemistry offers a powerful toolset for predicting the properties and reactivity of novel molecules like this compound before their synthesis, saving significant time and resources.
Predicting Reactivity and Properties: Density Functional Theory (DFT) calculations can be employed to predict the reactivity of the nitrile group toward nucleophiles, which is a key aspect in designing covalent inhibitors for biological targets. nih.govacs.org Such computational studies can elucidate reaction mechanisms and predict kinetic and thermodynamic parameters, guiding experimental efforts. nih.gov Molecular modeling can also predict spectroscopic properties (NMR, IR), which would be invaluable for characterizing the compound once it is synthesized. Furthermore, computational tools can assess the binding affinity of nitrile-containing compounds to biological targets, such as enzymes, which could open avenues in medicinal chemistry research. nih.gov
Design of Targeted Derivatives: By modeling the electronic and steric effects of various substituents, researchers can design new derivatives with tailored properties. For example, computational screening could identify derivatives with specific electronic characteristics for use in organic electronics or with optimal geometries to act as ligands for metal catalysts. This in silico approach allows for the rational design of molecules for specific applications, streamlining the discovery process. researchgate.net
| Computational Method | Predicted Property | Potential Application |
| DFT Calculations | Reaction energetics, electronic structure | Guiding synthetic routes, predicting reactivity hotspots |
| Molecular Dynamics | Conformational analysis, stability | Understanding interactions with other molecules |
| QSAR Modeling | Biological activity, physical properties | Designing derivatives for pharmaceutical or material use |
Integration into Advanced Materials Science and Process Chemistry Research
The functional groups present in this compound suggest its potential utility as a building block for advanced materials and as a key intermediate in industrial process chemistry.
Polymer Science Applications: Nitriles are fundamental components in polymer science; for example, acrylonitrile (B1666552) is the monomer for polyacrylonitrile (B21495) (PAN), a precursor to carbon fibers. numberanalytics.comnumberanalytics.com The presence of the nitrile group in this compound could allow it to be incorporated as a monomer or co-monomer to create specialty polymers. Such polymers might exhibit high thermal stability, chemical resistance, and specific dielectric properties due to the polar cyano group. numberanalytics.com Nitrile-functionalized polymers, such as polysiloxanes, have also shown promise as solid-state electrolytes for high-energy-density lithium batteries, an application area where this molecule could serve as a valuable additive or monomer. nih.gov
Specialty Chemicals and Intermediates: As a polyfunctional molecule, it could serve as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, or other high-value specialty chemicals. byjus.com The combination of a ketone, a nitrile, and an ether offers multiple points for chemical modification, making it a versatile platform for creating a diverse library of compounds for screening and development. Its use as a building block for oil-resistant materials is another potential avenue, given the known applications of nitrile compounds in seals and hoses. byjus.com
Q & A
Q. What are the established synthetic routes for 5-Methoxy-4,4-dimethyl-3-oxopentanenitrile, and what methodological considerations are critical for reproducibility?
The compound is synthesized via condensation reactions, as demonstrated in the preparation of pyrazole derivatives. For example, 4,4-dimethyl-3-oxopentanenitrile (a structural analog) is condensed with amines or other nucleophiles under controlled conditions (e.g., solvent choice, temperature, and stoichiometry). Method A from pyrazole synthesis studies highlights the use of nitrile intermediates and requires strict anhydrous conditions to avoid side reactions .
Q. How is the IUPAC nomenclature of this compound validated, and what spectroscopic techniques confirm its structural identity?
The IUPAC name is derived by prioritizing the oxo group at position 3, methoxy at position 5, and dimethyl substituents at position 4. Structural validation typically employs H/C NMR to confirm the ketone (δ ~200-215 ppm for carbonyl carbons) and nitrile (δ ~115-120 ppm for CN) functionalities. IR spectroscopy (stretching frequencies ~2250 cm for CN and ~1700 cm for ketone) and mass spectrometry further corroborate the molecular framework. Cross-referencing with spectral libraries (e.g., Perkin Elmer databases) ensures accuracy .
Q. What safety protocols are recommended for handling nitrile-containing compounds like this compound in laboratory settings?
Due to the toxicity of nitriles, researchers must use fume hoods, nitrile gloves, and eye protection. Storage should follow cold-chain protocols (0–6°C) to prevent degradation, as indicated in safety data sheets for structurally similar nitriles. Emergency measures include immediate decontamination with water and activated charcoal for accidental exposure .
Advanced Research Questions
Q. How is this compound utilized as a precursor in heterocyclic synthesis, and what reaction mechanisms govern its participation?
The compound serves as a ketonitrile intermediate in constructing pyrazole cores. For instance, its reaction with hydrazines proceeds via nucleophilic attack at the ketone, followed by cyclization to form pyrazole rings. Mechanistic studies (e.g., kinetic monitoring via HPLC) reveal that steric hindrance from the dimethyl groups influences regioselectivity, necessitating optimization of reaction time and catalysts (e.g., Lewis acids) .
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results during structural elucidation?
Discrepancies (e.g., NMR suggesting a different tautomer vs. X-ray confirming the keto form) are addressed by cross-validating data. For example, SHELX refinement of single-crystal X-ray diffraction data provides unambiguous bond-length evidence for the keto configuration, while variable-temperature NMR can detect dynamic equilibria. Statistical tools (e.g., R-factor analysis in crystallography) and multi-method approaches (e.g., synchrotron XRD paired with DFT calculations) enhance reliability .
Q. What computational strategies are effective in modeling the electronic properties of this compound for reaction pathway prediction?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model the compound’s electron density distribution, predicting nucleophilic/electrophilic sites. Docking studies using homology models (e.g., for receptor-ligand interactions) validate its role in biological assays. Software like Gaussian or ORCA, combined with crystallographic data from SHELXL, refines molecular geometry for accurate simulations .
Q. What methodologies are employed to determine the thermodynamic stability and degradation pathways of this compound under varying conditions?
Accelerated stability testing via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identifies decomposition thresholds (e.g., exothermic peaks at elevated temperatures). LC-MS monitors hydrolytic degradation products in acidic/basic media, while Arrhenius modeling predicts shelf-life under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
